BenchChemオンラインストアへようこそ!

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide

Medicinal chemistry Lipophilicity optimization Imidazole SAR

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide (CAS 851079-08-8, molecular formula C₁₉H₁₈ClN₃OS, molecular weight 371.88 g/mol) is a synthetic imidazole thioacetanilide (ITA) derivative bearing a 3-chlorophenyl substituent at the imidazole N1 position and a 4-ethylphenyl group at the acetamide nitrogen. The compound shares the 2-(1-aryl-1H-imidazol-2-ylthio)acetamide scaffold with a family of compounds investigated as non-nucleoside HIV-1 reverse transcriptase inhibitors, anticancer agents, and antimicrobial leads.

Molecular Formula C19H18ClN3OS
Molecular Weight 371.88
CAS No. 851079-08-8
Cat. No. B2793761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide
CAS851079-08-8
Molecular FormulaC19H18ClN3OS
Molecular Weight371.88
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)Cl
InChIInChI=1S/C19H18ClN3OS/c1-2-14-6-8-16(9-7-14)22-18(24)13-25-19-21-10-11-23(19)17-5-3-4-15(20)12-17/h3-12H,2,13H2,1H3,(H,22,24)
InChIKeyWJTFDGYXBJPFPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide (CAS 851079-08-8): Structural Identity, Compound Class, and Procurement Profile


2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide (CAS 851079-08-8, molecular formula C₁₉H₁₈ClN₃OS, molecular weight 371.88 g/mol) is a synthetic imidazole thioacetanilide (ITA) derivative bearing a 3-chlorophenyl substituent at the imidazole N1 position and a 4-ethylphenyl group at the acetamide nitrogen [1]. The compound shares the 2-(1-aryl-1H-imidazol-2-ylthio)acetamide scaffold with a family of compounds investigated as non-nucleoside HIV-1 reverse transcriptase inhibitors, anticancer agents, and antimicrobial leads [2]. It is exclusively supplied for non-human research purposes, with purity typically specified at 95% [1].

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide: Why Generic Substitution Across Imidazole Thioacetanilide Analogs Is Not Advisable


Within the imidazole thioacetanilide class, even subtle modifications to the aryl substituents on the imidazole core or the acetamide terminus can drastically alter biological target engagement, potency, and selectivity. Published structure–activity relationship (SAR) studies on 2-(1-aryl-1H-imidazol-2-ylthio)acetamide derivatives demonstrate that the nature and position of substituents on the N-aryl ring directly govern anti-HIV-1 potency, with EC₅₀ values ranging from 0.18 μM to >100 μM across a congeneric series [1]. Consequently, the specific 3-chlorophenyl/4-ethylphenyl substitution pattern of CAS 851079-08-8 cannot be assumed to recapitulate the activity profile of any other ITA derivative bearing different aryl, heteroaryl, or alkyl substituents.

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide (851079-08-8): Quantitative Comparator Evidence for Scientific Selection


Structural Differentiation from the N-Phenylacetamide Analog (CAS 851132-81-5): Impact of the 4-Ethyl Substituent on Lipophilicity and Target Binding Potential

The closest commercially available analog, 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (CAS 851132-81-5), replaces the 4-ethylphenyl acetamide terminus with an unsubstituted phenylacetamide group. The 4-ethyl substituent on the target compound increases the predicted octanol–water partition coefficient (XLogP3) by 1.2 log units relative to the unsubstituted phenyl analog (target XLogP3 = 4.3; analog XLogP3 = 3.1), translating to a ~16-fold increase in theoretical lipophilicity [1][2]. In related imidazole thioacetanilide SAR studies, increased lipophilicity conferred by para-alkyl substitution on the anilide ring has been correlated with enhanced cell membrane permeability and improved anti-HIV-1 activity in MT-4 cell-based assays [3].

Medicinal chemistry Lipophilicity optimization Imidazole SAR

Differentiation from the 3,5-Dimethylphenyl Imidazole Analog (CAS 851132-14-4): Chlorine vs. Methyl Substitution on the Imidazole N1-Aryl Ring

The compound 2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (CAS 851132-14-4) shares the identical 4-ethylphenyl acetamide terminus but replaces the 3-chlorophenyl group on the imidazole N1 with a 3,5-dimethylphenyl group . The chlorine substituent in the target compound introduces a halogen-bond donor capable of participating in orthogonal, directional non-covalent interactions with protein backbone carbonyls or polar side chains—a binding modality absent in the dimethyl analog. In HIV-1 reverse transcriptase imidazole thioacetanilide SAR, the presence of a halogen on the N1-aryl ring was a key determinant of inhibitory potency, with halogen-bearing congeners achieving EC₅₀ values ≤1 μM while non-halogenated analogs showed >10-fold reduced activity [1].

Halogen bonding Medicinal chemistry Imidazole SAR

Differentiation from N-Hydroxyacetamide Analog (CAS 878065-89-5): Amide Substituent Effect on Hydrogen-Bond Donor/Acceptor Capacity

The compound 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-hydroxyacetamide (CAS 878065-89-5) replaces the 4-ethylphenyl amide substituent with a hydroxyl group, converting the secondary amide into a hydroxamic acid moiety . Hydroxamic acids are established zinc-binding groups (e.g., in HDAC and MMP inhibitors) and exhibit distinct pharmacokinetic and metabolic profiles, including susceptibility to glucuronidation and hydrolysis. The target compound's 4-ethylphenyl amide eliminates the metal-chelating functionality, making it unsuitable for zinc-dependent enzyme inhibition but potentially advantageous for targets where hydroxamic acid–associated off-target effects or metabolic instability are undesirable [1].

Hydrogen bonding Metabolic stability Prodrug design

Differentiation from N-(4-Bromophenyl) Analog (BenchChem ID B2508651): Halogen Substitution on the Acetamide Phenyl Ring

N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide (BenchChem ID B2508651) substitutes the 4-ethyl group on the terminal phenyl ring with a bromine atom . Bromine introduces a heavy halogen that can participate in halogen bonding (σ-hole interactions) and significantly increases molecular weight and polarizability relative to an ethyl group. In drug metabolism contexts, para-bromophenyl groups are substrates for CYP450-mediated oxidative dehalogenation, whereas the 4-ethylphenyl group is subject to benzylic oxidation—two distinct metabolic pathways that can lead to divergent in vivo half-lives and metabolite profiles [1].

Halogen SAR CYP450 metabolism Medicinal chemistry

2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide (851079-08-8): Evidence-Supported Application Scenarios for Procurement Decision-Making


Imidazole Thioacetanilide Library Expansion for HIV-1 Reverse Transcriptase Inhibitor Screening

The compound can serve as a late-stage diversification candidate in imidazole thioacetanilide (ITA) libraries targeting HIV-1 reverse transcriptase. Published SAR on this scaffold shows that N-aryl substituent variation drives potency over a >500-fold range (EC₅₀ 0.18–>100 μM), and the 3-chlorophenyl/4-ethylphenyl combination is not represented among published active congeners, representing a novel chemical space for patent expansion [1].

Halogen-Bond-Dependent Target Engagement Studies

The 3-chlorophenyl substituent on the imidazole N1 provides a halogen-bond donor that can be exploited in structure-based drug design targeting proteins with halogen-accepting pockets (e.g., kinase hinge regions, GPCR orthosteric sites). This compound is suitable for biophysical screening (SPR, TSA, X-ray crystallography) where halogen bonding is hypothesized to contribute to binding affinity, as distinct from the non-halogenated 3,5-dimethylphenyl analog .

Lipophilicity-Dependent Cellular Permeability Profiling

With a predicted XLogP3 of 4.3—more than one log unit higher than the unsubstituted N-phenylacetamide analog—this compound is appropriate for parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies designed to correlate lipophilicity with passive membrane diffusion in the imidazole thioacetanilide series. The 4-ethyl group provides a quantifiable lipophilicity increment without introducing additional heteroatoms or hydrogen-bond donors [2].

Metabolic Pathway Profiling of 4-Alkylphenyl vs. 4-Halophenyl Acetamides

The compound's 4-ethylphenyl terminus offers a distinct metabolic route (benzylic hydroxylation) compared to the 4-bromophenyl analog (oxidative debromination). Researchers conducting comparative in vitro microsomal stability or hepatocyte incubation studies can use this pair to isolate the metabolic impact of alkyl vs. halogen para-substitution on the terminal phenyl ring, controlling for the identical 3-chlorophenyl imidazole core .

Quote Request

Request a Quote for 2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)-N-(4-ethylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.